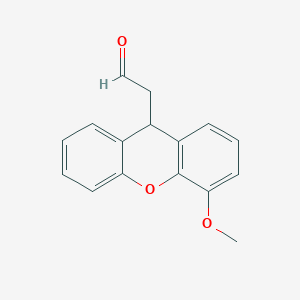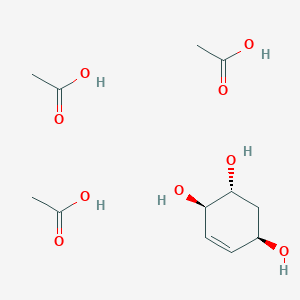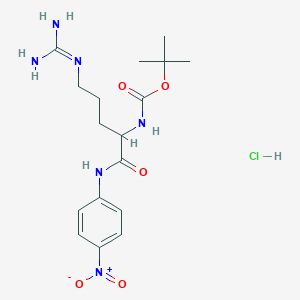
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene is a chemical compound characterized by the presence of a trifluoromethyl group and a methoxypropene group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cyclization-isomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The trifluoromethyl and methoxypropene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxypropene group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)benzene : Similar structure but lacks the methoxypropene group.
- (E)-1-Phenyl-3,3,3-trifluoropropene : Contains a trifluoromethyl group but differs in the position and type of substituents.
Uniqueness
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene is unique due to the presence of both trifluoromethyl and methoxypropene groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
819865-99-1 |
|---|---|
Molekularformel |
C11H11F3O |
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
1-methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-8-4-3-5-9(6-8)10(7-15-2)11(12,13)14/h3-7H,1-2H3 |
InChI-Schlüssel |
LZZDFCXSCZFOKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=COC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
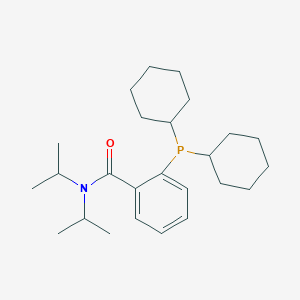
![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)

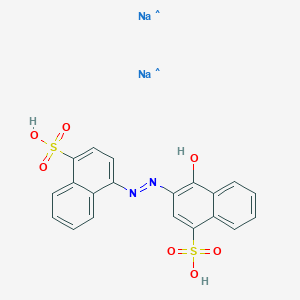
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)
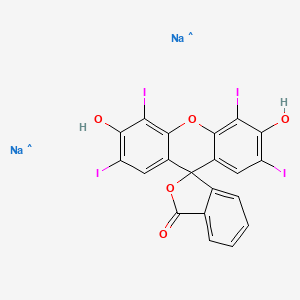
![2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-](/img/structure/B12517666.png)
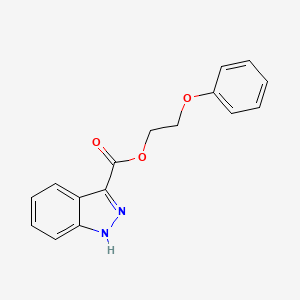
![1,7-Diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517674.png)
